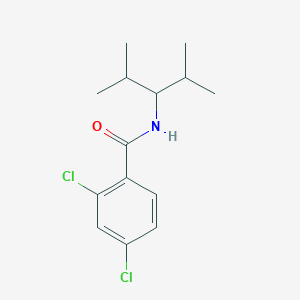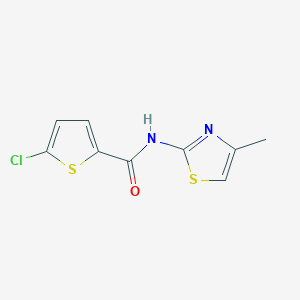
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, commonly known as A771726, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. A771726 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections.
作用机制
A771726 exerts its pharmacological effects by inhibiting 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide by A771726 leads to a depletion of pyrimidine nucleotides, which results in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
A771726 has been shown to have a selective and potent inhibitory effect on 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, with minimal off-target effects. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo. A771726 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
实验室实验的优点和局限性
A771726 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, its well-established synthesis method, and its extensive characterization in preclinical studies. However, A771726 also has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research on A771726. One direction is the further investigation of its therapeutic potential in autoimmune disorders, cancer, and viral infections. Another direction is the development of more potent and selective 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide inhibitors based on the structure of A771726. Additionally, the elucidation of the crystal structure of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide in complex with A771726 may provide insights into the mechanism of inhibition and facilitate the rational design of new inhibitors. Finally, the development of new formulations or delivery systems may overcome the limitations of A771726 in terms of its solubility and half-life, and enhance its therapeutic efficacy.
合成方法
The synthesis of A771726 involves the reaction of 2,4-dichlorobenzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base, followed by the reaction with ammonia to form the final product. The synthesis process has been optimized to achieve high yield and purity of A771726.
科学研究应用
A771726 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the proliferation of T cells and reducing the production of pro-inflammatory cytokines. A771726 has also been investigated as a potential anticancer agent, as 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide is overexpressed in many cancer cells and is essential for their survival. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
属性
IUPAC Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)11-6-5-10(15)7-12(11)16/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMIPMRRGONTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)

![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)


![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)